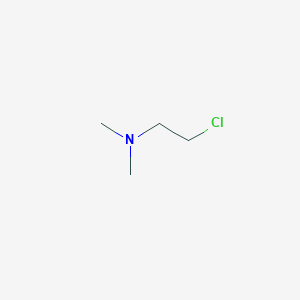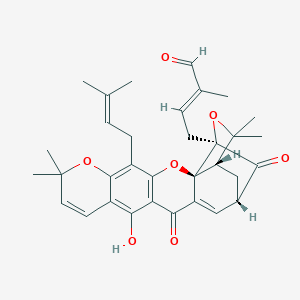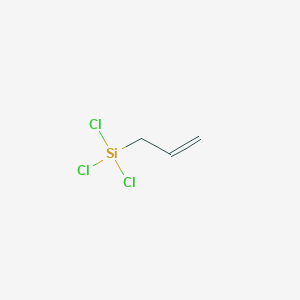
3-Benzylpiperidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Benzylpiperidine and its derivatives has been a subject of research for many years. Key methods include:
- Rhodium-Catalyzed Asymmetric Hydrogenation : An efficient synthetic entry to enantioenriched 3-aminopiperidine derivatives, including those related to 3-Benzylpiperidine, using rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides has been developed. This method achieves high yields and enantiomeric excesses up to 96% after crystallization (Royal et al., 2016).
- Aqueous Conditions Synthesis : 1-Benzyl 3-aminopyrrolidine and 1-benzyl 3-aminopiperidine were prepared mainly in aqueous conditions from commercially available starting materials, providing a convenient route for synthesis (Jean et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of 3-Benzylpiperidine derivatives has led to important discoveries:
- Stereochemistry and Crystal Structure : N-benzylpiperidin-4-ones, related to 3-Benzylpiperidine, prefer to exist in a chair conformation with equatorial orientation. The crystal structure of these compounds also reveals similar conformations in the solid state (Ponnuswamy et al., 2018).
Chemical Reactions and Properties
Various chemical reactions and properties of 3-Benzylpiperidine have been studied:
- Electrochemical C–H Thiolation : A metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation has been reported, relevant to 3-Benzylpiperidine chemistry (Qian et al., 2017).
Physical Properties Analysis
The physical properties of 3-Benzylpiperidine and its derivatives, such as solubility, melting point, and boiling point, are essential for understanding its behavior in various environments. However, specific studies detailing these aspects were not identified in the current search.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and degradation, are crucial for its applications in various fields:
- Shapiro Reaction and Alkenylsilane Cross-Coupling : The synthesis of 3,4-unsaturated 4-arylpiperidines from 1-benzyl-4-piperidone has been achieved using Shapiro reaction and alkenylsilane cross-coupling, demonstrating the compound's versatile chemical reactivity (Morrill & Mani, 2007).
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties : 4-Benzylpiperidine has demonstrated anti-inflammatory effects, as evidenced by its protective action against erythrocyte lysis induced by heat and hypotonic saline, which are good indicators of anti-inflammatory activity (Jayashree et al., 2017). Another study showed that 4-Benzylpiperidine inhibited protein denaturation and proteinase activity, suggesting its potential as a lead compound for anti-inflammatory drugs (Jayashree et al., 2016).
Synthesis of Enantioenriched Derivatives : Rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides has been used to synthesize enantioenriched 3-aminopiperidine derivatives, which are valuable in pharmaceuticals due to their broad range of biological activities (Royal et al., 2016).
CC Chemokine Receptor-3 (CCR3) Antagonists : Studies have developed CCR3 antagonists with N-(ureidoalkyl)benzylpiperidines, which showed binding potency improvement from micromolar to low nanomolar range and potent in vitro CCR3-mediated antagonism (De Lucca et al., 2002). Another study developed potent and selective CCR3 antagonists using N-propylurea 3-benzylpiperidines, showing high selectivity for CCR3 over the serotonin 5HT(2A) receptor (Varnes et al., 2004).
NMDA Receptor Antagonists : Alkynyl analogues of benzylpiperidine have shown excellent activity at the NR1A/2B receptor, with focused modifications around the structural motif leading to potent NMDA receptor antagonists (Kornberg et al., 2004).
PET Imaging Ligands : N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been evaluated as a potential ligand for PET imaging of σ receptors, showing high affinity and selectivity in in vitro studies (Shiue et al., 1997).
Transdermal Formulation for Cocaine-Use Disorder : 4-Benzylpiperidine has been investigated for its transdermal delivery for treating cocaine-use disorder. The study demonstrated proficient transdermal delivery, indicating its potential therapeutic use (Ganti et al., 2018).
Inhibitors of Acetylcholinesterase : N-benzylpiperidine benzisoxazoles have been developed as potent and selective inhibitors of acetylcholinesterase (AChE), showing promise for the treatment of Alzheimer's Disease (Villalobos et al., 1994).
Synthesis and Structural Analysis : Research has also focused on the synthesis, stereochemistry, and crystal structure of various N-benzylpiperidin-4-ones, with studies indicating their potential in antimicrobial and antioxidant applications (Ponnuswamy et al., 2018).
Safety And Hazards
Direcciones Futuras
Piperidines, including 3-Benzylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating the ongoing interest and research in this field .
Propiedades
IUPAC Name |
3-benzylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-3,5-6,12-13H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDMXVREWXKZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929233 | |
| Record name | 3-Benzylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylpiperidine | |
CAS RN |
13603-25-3 | |
| Record name | 3-Benzylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13603-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dibenzo[a,f]perylene](/img/structure/B85667.png)


![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B85672.png)




![3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B85680.png)


